(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
Description
The compound (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone (CAS: 1049446-15-2) is a heterocyclic molecule featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group and a methyl group at positions 6 and 3, respectively. The methanone linker connects this core to a piperazine ring, which is further functionalized with a furan-2-carbonyl moiety . Its molecular formula is C21H17FN4O3S, with a molecular weight of 424.4 g/mol. The structural complexity of this compound confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in enzyme inhibition and receptor modulation.
Properties
IUPAC Name |
[4-[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-14-19(31-22-24-17(13-27(14)22)15-4-6-16(23)7-5-15)21(29)26-10-8-25(9-11-26)20(28)18-3-2-12-30-18/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJMOBJKJOCSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide, with the CAS number 946325-18-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H24FN5O2
- Molecular Weight : 373.4 g/mol
- Structure : The compound features a piperazine core substituted with a 2-fluorophenyl group and a pyrimidine derivative, which is critical for its biological activity.
The biological activity of N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is primarily attributed to its interaction with various biological targets. The compound has shown promising results in studies focusing on:
- Receptor Binding : It has been identified as a potential antagonist for neurokinin receptors, which are involved in several physiological processes including pain perception and inflammation .
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes associated with cellular signaling pathways, potentially affecting nucleotide synthesis and adenosine function.
- Antiviral Activity : Research has suggested that compounds with similar structures exhibit antiviral properties, possibly through interference with viral replication mechanisms .
Pharmacological Studies
Several studies have evaluated the pharmacological profile of this compound:
Case Studies
- In Vitro Studies : A study conducted on cell lines demonstrated that the compound effectively reduced cell viability in cancerous cells, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest .
- Animal Models : In vivo studies using rodent models showed that administration of the compound led to decreased inflammatory responses and pain relief in models of acute and chronic pain, supporting its role as an analgesic agent .
- Comparative Analysis : When compared to other known NK(1) receptor antagonists, N-(2-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide exhibited superior potency and selectivity, making it a candidate for further development in therapeutic applications .
Comparison with Similar Compounds
Structural Analogues with Piperazine-Based Modifications
(a) Sulfonyl Piperazine Derivatives
Compounds such as (5-phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) () share the imidazo[2,1-b]thiazole core and piperazine linkage but differ in the substituent on the piperazine ring. Here, a tosyl (p-toluenesulfonyl) group replaces the furan-2-carbonyl moiety. Key differences include:
- Biological Activity: Sulfonyl derivatives (e.g., 9eb) exhibit carbonic anhydrase II (CA-II) inhibitory activity (IC50 values in the nanomolar range), attributed to the sulfonamide’s zinc-binding capability . The furan-2-carbonyl substituent in the target compound may lack direct zinc coordination but could enhance selectivity for other targets due to its planar aromaticity.
(b) Acetylpiperazine Derivatives
The compound 1-(4-acetylpiperazin-1-yl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)ethanone (CAS: 897464-96-9) () features an acetylated piperazine and an ethanone linker. Structural contrasts include:
- Linker Flexibility: The ethanone linker introduces additional conformational flexibility compared to the rigid methanone linker in the target compound.
- Metabolic Stability : The acetyl group may be prone to enzymatic hydrolysis, whereas the furan-2-carbonyl group could offer improved metabolic stability due to resonance stabilization.
Compounds with Fluorophenyl Substitutions
(a) Thiadiazole-Thiazolidinone Hybrids
The compound 3-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one () shares the 4-fluorophenyl motif but employs a thiadiazole-thiazolidinone scaffold. Differences include:
- Hydrophobicity: The methyl group on the imidazo[2,1-b]thiazole may increase lipophilicity compared to the methoxy group in the thiazolidinone derivative.
(b) Triazole-Containing Analogues
Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () feature multiple fluorophenyl and triazole groups. Key distinctions include:
- Hydrogen Bonding: The triazole ring can act as a hydrogen bond acceptor, whereas the furan-2-carbonyl group in the target compound offers both hydrogen bond acceptor (carbonyl) and donor (furan oxygen) capabilities.
- Crystallographic Data : The isostructural fluorophenyl compounds in exhibit perpendicular orientation of one fluorophenyl group, suggesting similar conformational flexibility in the target compound’s fluorophenyl substituent .
Functional Group Impact on Physicochemical Properties
*LogP values estimated using fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
